Peripheral Myelin P0 Protein (180-199), mouse
Descripción
Peripheral Myelin P0 Protein (180-199), mouse (hereafter P0 (180-199)) is a synthetic peptide corresponding to residues 180–199 of the murine peripheral myelin protein zero (P0). P0 is the most abundant glycoprotein in peripheral nervous system (PNS) myelin, constituting ~50% of myelin protein by weight . It plays a critical structural role in compact myelin formation via homophilic adhesion at the major dense line . The P0 (180-199) peptide, with the sequence SSKRGRQTPVLYAMLDHSRS, has a molecular weight of 2289.57 Da and is characterized by its high isoelectric point (12.81) and net positive charge (+5.21 at pH 7.0) . This segment resides in the intracellular domain of P0 and contains phosphorylation sites (e.g., Ser181 and Ser204) critical for myelin stability .
P0 (180-199) is widely used to induce experimental autoimmune neuritis (EAN) in murine models, mimicking Guillain-Barré syndrome (GBS) in humans. Immunization with this peptide, combined with adjuvants like pertussis toxin, triggers CD4+ T-cell-mediated demyelination, inflammatory infiltrates, and reduced nerve conduction velocities . Its neuropathogenic properties make it a key tool for studying immune-mediated peripheral neuropathies .
Propiedades
Fórmula molecular |
C96H161N33O30S |
|---|---|
Peso molecular |
2289.6 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C96H161N33O30S/c1-46(2)34-61(84(149)122-65(38-72(138)139)87(152)121-64(37-52-39-106-45-111-52)86(151)125-67(43-132)89(154)117-58(19-14-31-109-96(104)105)80(145)126-68(44-133)93(158)159)119-81(146)60(27-33-160-9)114-75(140)49(7)112-83(148)63(36-51-21-23-53(135)24-22-51)120-85(150)62(35-47(3)4)123-91(156)73(48(5)6)127-90(155)69-20-15-32-129(69)92(157)74(50(8)134)128-82(147)59(25-26-70(99)136)118-78(143)56(18-13-30-108-95(102)103)113-71(137)40-110-77(142)55(17-12-29-107-94(100)101)115-79(144)57(16-10-11-28-97)116-88(153)66(42-131)124-76(141)54(98)41-130/h21-24,39,45-50,54-69,73-74,130-135H,10-20,25-38,40-44,97-98H2,1-9H3,(H2,99,136)(H,106,111)(H,110,142)(H,112,148)(H,113,137)(H,114,140)(H,115,144)(H,116,153)(H,117,154)(H,118,143)(H,119,146)(H,120,150)(H,121,152)(H,122,149)(H,123,156)(H,124,141)(H,125,151)(H,126,145)(H,127,155)(H,128,147)(H,138,139)(H,158,159)(H4,100,101,107)(H4,102,103,108)(H4,104,105,109)/t49-,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,73-,74-/m0/s1 |
Clave InChI |
KYULDALAVVURPX-UYMUFCFZSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)N |
Origen del producto |
United States |
Métodos De Preparación
Solid-Phase Peptide Synthesis (SPPS)
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude peptide is purified using reverse-phase HPLC with a C18 column. Mobile phases typically include:
Table 1: Chemical Properties of Peripheral Myelin P0 Protein (180–199), Mouse
| Property | Value |
|---|---|
| CAS Number | 147450-30-4 |
| Molecular Formula | C₉₆H₁₆₁N₃₃O₃₀S |
| Molecular Weight | 2289.57 g/mol |
| Solubility (DMSO) | 50 mg/mL (21.84 mM) |
| Solubility (Water) | 1 mg/mL (0.44 mM) |
| Storage Conditions | -20°C, lyophilized or in solution |
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI) MS confirms the molecular weight (observed: 2289.57 Da; theoretical: 2289.57 Da). Discrepancies >0.1% warrant re-purification.
Circular Dichroism (CD) Spectroscopy
Structural analysis via CD spectroscopy reveals the peptide’s secondary structure in different solvents. In aqueous buffers, the peptide adopts a disordered conformation, while in membrane-mimetic environments (e.g., SDS micelles), it forms α-helical structures critical for its neuritogenic activity.
Formulation and Stability
Stock Solution Preparation
Lyophilized peptide is reconstituted in:
Table 2: Stock Solution Preparation Guidelines
| Final Concentration | Volume Required (per 1 mg) |
|---|---|
| 1 mM | 0.4368 mL |
| 0.5 mM | 0.8736 mL |
| 0.1 mM | 4.3676 mL |
Critical Notes :
-
Avoid repeated freeze-thaw cycles; aliquot into single-use vials.
-
For in vitro assays, dilute to working concentrations (e.g., 20 µg/mL) in cell culture media.
Quality Control and Bioactivity Validation
Proliferation and Cytokine Assays
Functional validation involves testing the peptide’s ability to activate P0-specific T cells. In murine models, CD4+ T cells isolated from lymph nodes proliferate in response to P0 (180–199) (20 µg/mL), with interferon-γ (IFN-γ) and interleukin-17 (IL-17) secretion measured via ELISA.
Experimental Autoimmune Neuritis (EAN) Models
Adoptive transfer of P0 (180–199)-activated T cells (6.5 × 10⁶ cells/mouse) into NOD.SCID mice induces EAN, characterized by tail paralysis and demyelination in peripheral nerves. Histopathological analysis confirms inflammatory infiltrates and myelin degradation.
Applications in Research
Mechanistic Studies of Autoimmunity
Structural Biology Insights
Nuclear magnetic resonance (NMR) and cryo-electron microscopy (cryo-EM) studies reveal that the 180–199 segment stabilizes P0’s transmembrane domain, facilitating myelin compaction. Mutations in this region disrupt homophilic adhesion, modeling Charcot-Marie-Tooth disease mechanisms .
Análisis De Reacciones Químicas
Lipid Membrane Interactions
The peptide interacts electrostatically with negatively charged lipid membranes, particularly those containing sphingomyelin (SM) and cholesterol , which are critical for myelin integrity . Key findings include:
-
Aggregation of Lipid Vesicles : Binds and aggregates vesicles composed of phosphatidylserine (PS) or phosphatidylglycerol (PG) .
-
Thermodynamic Effects : Alters lipid phase transitions in DMPC:DMPG (1:1) vesicles, lowering the transition temperature by ~1.5°C at 50 µM peptide concentration .
-
Structural Induction : Gains 30–40% α-helical content in lipid-rich environments, enhancing membrane compaction .
Immunogenicity and T-Cell Activation
The peptide induces experimental autoimmune neuritis (EAN) in mice via a Th1-driven immune response . Key immunological reactions include:
-
Antigen Presentation : Binds MHC class II molecules, activating CD4+ T cells .
-
Cytokine Production : Stimulates IFN-γ secretion (≥500 pg/mL in P0-deficient mice) .
-
Antibody Response : Elicits serum IgG antibodies against P0 180–199, detectable by ELISA at 1:50 dilution .
Solubility and Formulation
The peptide’s solubility varies across solvents, influencing its experimental utility:
Pathological Mechanisms in EAN
The peptide’s neuritogenic activity correlates with structural and functional deficits in murine models:
-
Demyelination : Reduces myelin thickness (G-ratio: 0.75 in EAN vs. 0.65 in controls) .
-
Axonal Damage : Decreases mean axon diameter by 15–20% in high-dose pertussis toxin (Ptx) groups .
-
Tomaculous Neuropathy : Causes myelin swellings in 80% of immunized mice .
Comparative Reactivity in P0-Deficient Mice
Heterozygous (P0+/-) and knockout (P0-/-) mice exhibit heightened immune responses to the peptide:
-
IFN-γ Production : 2–3× higher in P0-/- vs. wild-type mice .
-
Clinical Severity : Cumulative EAN scores increase by 40% in P0+/- mice .
Therapeutic Targeting
Fasudil, a Rho-kinase inhibitor, reduces EAN severity by suppressing T-cell infiltration and IFN-γ production . Serum anti-P0 IgG levels decrease by 60% in treated mice .
This peptide’s chemical and immunological profile underscores its utility in studying peripheral neuropathies and autoimmune mechanisms. Its lipid-binding specificity and Th1-polarizing activity make it a critical tool for modeling demyelinating diseases like Guillain-Barré syndrome .
Aplicaciones Científicas De Investigación
Scientific Research Applications
-
Induction of Experimental Autoimmune Neuritis (EAN) :
- The P0 (180-199) peptide has been utilized to induce EAN in mouse models, particularly using C57BL/6 strains. This model mimics human autoimmune neuropathies and allows researchers to study the pathogenesis and potential therapeutic interventions for these conditions .
- A study demonstrated that immunization with P0 (180-199) combined with adjuvants such as Freund's complete adjuvant can effectively induce EAN, providing insights into immune responses and disease mechanisms .
-
Transgenic Mouse Models :
- Researchers have developed transgenic mice expressing T cell receptors specific to P0, which helps elucidate the role of autoreactive T cells in inducing peripheral neuropathy. These models show that T cells specific for P0 can lead to severe forms of neuropathy, highlighting the peptide's role as a significant autoantigen .
- In particular, studies involving P0-specific T cell receptor transgenic mice have revealed that these T cells are sufficient to cause catastrophic damage to the peripheral nervous system, underscoring the importance of P0 in autoimmune responses .
-
Mechanistic Studies :
- Investigations into the molecular structure and function of the P0 protein have shown that it plays a vital role in maintaining myelin integrity. The peptide's interactions with lipid membranes are crucial for myelin stability, which is essential for proper nerve function .
- Understanding these interactions aids in developing therapeutic strategies aimed at stabilizing myelin or mitigating autoimmune attacks on peripheral nerves.
Case Studies and Findings
Mecanismo De Acción
La Proteína P0 de Mielina Periférica (180-199) ejerce sus efectos imitando un segmento de la proteína cero de mielina, que es una proteína estructural principal en la vaina de mielina. Cuando se introduce en modelos murinos, induce una respuesta autoinmune, lo que lleva a la desmielinización de los nervios periféricos. Este proceso implica la activación de células T que se dirigen a la vaina de mielina, lo que resulta en inflamación y daño nervioso .
Compuestos Similares:
Proteína P0 de Mielina Periférica (106-125): Otro segmento de la proteína cero de mielina, también utilizado para inducir EAN en modelos murinos.
Proteína Básica de Mielina (MBP): Una proteína de mielina diferente involucrada en la compactación de la vaina de mielina en el sistema nervioso central.
Proteína P2 de Mielina Periférica (53-78): Un péptido derivado de la proteína P2 de mielina periférica bovina, utilizado en aplicaciones de investigación similares.
Singularidad: La Proteína P0 de Mielina Periférica (180-199) es única debido a su secuencia específica y su capacidad para inducir EAN en ratones C57BL/6, una cepa comúnmente utilizada en estudios genéticos. Esto la convierte en una herramienta valiosa para estudiar los mecanismos de las enfermedades desmielinizantes periféricas y probar nuevos enfoques terapéuticos .
Comparación Con Compuestos Similares
Key Insights :
- P0 (106-125): Another neuritogenic epitope from P0’s extracellular domain, inducing EAN in C57BL/6 mice. Unlike P0 (180-199), it requires pertussis toxin for disease induction and primarily activates CD4+ TH1 cells .
- P2 Protein: A lipid-binding protein in PNS myelin (15% of total protein). While P0 (180-199) is immunogenic, P2 is less commonly implicated in autoimmune neuritis but shares roles in myelin stability .
- PMP22: A transmembrane glycoprotein interacting with P0 in myelin compaction.
Functional and Immunogenic Comparison
Key Insights :
- P0 (180-199) induces peripheral demyelination, whereas myelin basic protein (MBP) peptides target central myelin in experimental autoimmune encephalomyelitis (EAE) .
- Both P0 (180-199) and P0 (106-125) require adjuvants (e.g., Mycobacterium tuberculosis) for robust EAN induction, but P0 (180-199) is associated with more severe axonal degeneration .
Actividad Biológica
Peripheral Myelin Protein Zero (P0) is a crucial component of the myelin sheath in the peripheral nervous system (PNS). The peptide fragment P0 (180-199) has been extensively studied for its biological activity, particularly its role in inducing experimental autoimmune neuritis (EAN), a model for human demyelinating diseases such as Guillain-Barré syndrome. This article synthesizes findings from various studies to elucidate the biological activity of the P0 protein peptide in mice, focusing on its immunogenic properties, mechanisms of action, and implications for understanding peripheral neuropathies.
Immunogenic Properties
The P0 (180-199) peptide has been shown to be highly immunogenic in mouse models, particularly in C57BL/6 mice. Research indicates that this peptide can effectively induce EAN when administered with adjuvants such as pertussis toxin, leading to a monophasic disease characterized by clinical scores that peak around 25 days post-immunization (dpi) . The onset of clinical symptoms typically occurs within 6 dpi, with significant functional deficits observed in motor tasks such as treadmill running .
Table 1: Clinical Scores and Functional Deficits Induced by P0 (180-199)
| Time Post-Immunization (dpi) | Clinical Score Peak | Running Task Performance (%) |
|---|---|---|
| 6 | Onset of symptoms | 80% failure |
| 25 | Maximal severity | Significant decline |
| 40 | Improvement begins | Persistent deficits |
The biological activity of P0 (180-199) is primarily mediated through T cell responses. Studies have shown that T cells specific to this peptide proliferate significantly in response to antigen presentation, leading to enhanced inflammatory responses characterized by increased levels of cytokines such as IFN-γ and TNF-α in the PNS . Notably, ApoE-deficient mice exhibit heightened susceptibility to EAN induced by this peptide, correlating with an increase in inflammatory cell infiltrates and a shift towards Th1 immune responses .
Cytokine Profiles
Research has detailed the cytokine profiles associated with P0-induced EAN. In ApoE−/− mice, there is an upregulation of pro-inflammatory cytokines and a downregulation of anti-inflammatory cytokines like IL-10, suggesting that the immune response is skewed towards inflammation rather than resolution .
Case Studies and Clinical Relevance
Several studies have investigated the relevance of P0 (180-199) in human conditions. For instance, autoreactive T cell responses against this peptide have been documented in patients with chronic inflammatory demyelinating polyradiculoneuropathy (CIDP), indicating its potential role as a biomarker for disease . Elevated levels of IFN-γ secretion specific to P0 were observed in CIDP patients compared to healthy controls, highlighting its significance in autoimmune pathogenesis .
Neuropathological Features
Histological analyses of EAN induced by P0 (180-199) reveal key neuropathological features such as demyelination and axonal damage. The model allows for the examination of myelin integrity and nerve conduction velocities, which are critical for understanding the mechanisms underlying peripheral demyelinating diseases .
Table 2: Neuropathological Findings Associated with P0-Induced EAN
| Finding | Description |
|---|---|
| Demyelination | Significant loss of myelin sheath |
| Axonal Damage | Reduced axonal integrity |
| Inflammatory Infiltrates | Increased presence of immune cells |
Q & A
Q. How can CRISPR/Cas9 be applied to study P0 mutations in neuropathies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
